4-amino-N-(sec-butyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

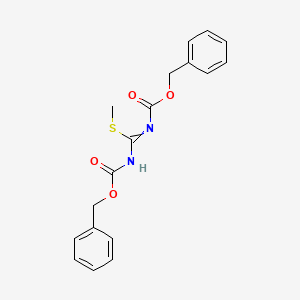

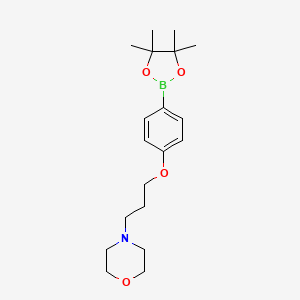

4-amino-N-(sec-butyl)benzenesulfonamide is a chemical compound with the CAS Number: 59724-58-2 . Its molecular weight is 228.32 and its IUPAC name is 4-amino-N-(sec-butyl)benzenesulfonamide .

Molecular Structure Analysis

The InChI code for 4-amino-N-(sec-butyl)benzenesulfonamide is 1S/C10H16N2O2S/c1-3-8(2)12-15(13,14)10-6-4-9(11)5-7-10/h4-8,12H,3,11H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

The molecular weight of 4-amino-N-(sec-butyl)benzenesulfonamide is 228.32 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications

Anticancer Agent Development

4-amino-N-(sec-butyl)benzenesulfonamide has been studied for its potential as an anticancer agent . Derivatives of this compound have shown significant inhibitory effects against breast cancer cell lines, such as MDA-MB-231 and MCF-7 . These derivatives selectively inhibit carbonic anhydrase IX (CA IX), a gene overexpressed in many solid tumors, making it a promising target for novel antiproliferative agents .

Antimicrobial Applications

The same derivatives that show promise as anticancer agents also exhibit antimicrobial properties . By inhibiting CA IX, these compounds can potentially be used to treat infections, particularly those resistant to traditional antibiotics .

Enzyme Inhibition for Drug Design

The selective inhibition of enzymes like CA IX by 4-amino-N-(sec-butyl)benzenesulfonamide derivatives is crucial in drug design . This specificity allows for the development of drugs with fewer side effects and improved efficacy .

Apoptosis Induction in Cancer Cells

Certain derivatives of 4-amino-N-(sec-butyl)benzenesulfonamide have been shown to induce apoptosis in cancer cells, particularly in the triple-negative breast cancer cell line MDA-MB-231 . This process of programmed cell death is a key mechanism by which anticancer drugs can exert their effects.

Pharmacokinetics and Drug Delivery

Research into the cellular uptake of 4-amino-N-(sec-butyl)benzenesulfonamide derivatives using HPLC methods can inform pharmacokinetics and drug delivery strategies . Understanding how these compounds are absorbed, distributed, metabolized, and excreted can lead to more effective and targeted therapies.

Safety and Hazards

properties

IUPAC Name |

4-amino-N-butan-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-3-8(2)12-15(13,14)10-6-4-9(11)5-7-10/h4-8,12H,3,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZQWYQBRRHREA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NS(=O)(=O)C1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405778 |

Source

|

| Record name | 4-amino-N-(sec-butyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-(sec-butyl)benzenesulfonamide | |

CAS RN |

59724-58-2 |

Source

|

| Record name | 4-amino-N-(sec-butyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![dibenzo[c,e]oxepin-5(7H)-one](/img/structure/B1335364.png)

![3-(Furan-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1335398.png)